3-(2-Morpholinoethyl)oxazolidine-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-morpholin-4-ylethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-9-11(5-8-14-9)2-1-10-3-6-13-7-4-10/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOKZFIZOKFZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CCOC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies, Chemical Transformations, and Analog Design
Functional Group Interconversions and Derivatization Strategies of the 3-(2-Morpholinoethyl)oxazolidine-2-one Scaffold
Exploration of Bioisosteric Replacements within the Compound Architecture
Bioisosteric replacement, a cornerstone of medicinal chemistry, involves substituting one atom or group with another that possesses similar physical or chemical properties to enhance desired biological or physicochemical attributes while maintaining the primary biological activity. spirochem.comresearchgate.net This strategy is frequently employed to optimize lead compounds by improving metabolic stability, potency, or intellectual property positioning. spirochem.comresearchgate.net In the context of oxazolidinone antibacterial agents, this approach has been pivotal in developing new analogs. asianpubs.org
For structures related to this compound, bioisosteric replacement can be envisioned at several positions. The morpholine (B109124) ring, for instance, is a common target for modification. Structure-activity relationship studies on related compounds, such as the antibiotic linezolid (B1675486), have explored replacing the morpholine moiety with a variety of other heterocycles to modulate activity and properties. asianpubs.org Examples of such replacements in analogous scaffolds include thiomorpholine, piperazine, and other nitrogen-containing ring systems. thieme-connect.com The goal of these modifications is to create new molecules that retain the essential binding interactions of the parent compound but have altered properties like polarity, bonding, and electronic configuration. researchgate.net
Another strategy involves modifications to the linker between the oxazolidinone core and the terminal heterocyclic group. The ethyl group in this compound could be replaced with other functionalities to alter flexibility and polarity. Furthermore, the oxazolidinone ring itself can be considered a bioisostere. Sulfur-containing analogs, such as 1,3-oxazolidine-2-thiones, have been synthesized and investigated for their distinct chemical and biological profiles. psu.edu The replacement of the carbonyl oxygen with sulfur alters the electronic character and reactivity of the heterocyclic core. psu.edu Such strategies highlight the versatility of bioisosteric replacement in generating chemical diversity and optimizing molecular properties within the oxazolidinone class. researchgate.netnih.gov
Precursor Chemistry and Reaction Mechanism Investigations in Oxazolidinone Synthesis
The synthesis of the oxazolidinone ring system is a well-established field, with numerous methods developed to access this important heterocyclic motif. The specific structure of this compound is achieved by forming the core ring and subsequently attaching the N-substituent, or by incorporating the substituent into a precursor that is then cyclized.
Key precursors for the oxazolidinone ring are often derived from amino alcohols. acs.org For instance, an N-substituted amino alcohol can be cyclized using a carbonylating agent like phosgene (B1210022), carbonyldiimidazole (CDI), or a related reagent to form the 2-oxo-oxazolidine structure. derpharmachemica.com An efficient method involves the intramolecular cyclization of amino alcohol carbamates, which can be followed by cross-coupling reactions to introduce N-aryl or N-alkyl substituents. acs.org
Alternative precursors include epoxides and aziridines. The reaction of an epoxide with an isocyanate, often catalyzed by a Lewis acid, can yield an oxazolidinone through a [3+2] cycloaddition mechanism. organic-chemistry.org Similarly, aziridines can react with carbon dioxide or isocyanates in catalyzed reactions to form the oxazolidinone ring. organic-chemistry.org A palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with CO2 provides 5-vinyloxazolidinones, which are versatile intermediates. organic-chemistry.org
The mechanism for attaching the N-substituent, such as the 2-morpholinoethyl group, often involves nucleophilic substitution or catalyzed cross-coupling reactions. For N-arylated oxazolidinones, copper- and palladium-catalyzed N-arylation reactions are common. researchgate.netacs.org These reactions couple an oxazolidinone with an aryl halide or sulfamate. thieme-connect.comresearchgate.netacs.org For example, a copper-catalyzed N-arylation using (hetero)aryl iodides can proceed at room temperature with high chemoselectivity. acs.org Palladium-catalyzed methods are also effective for coupling with aryl bromides, although the reaction outcome can be sensitive to the choice of ligand, base, and solvent. organic-chemistry.orgresearchgate.net The synthesis of N-alkylated oxazolidinones can be achieved through standard alkylation procedures, where the nitrogen atom of the oxazolidinone ring acts as a nucleophile, reacting with an appropriate alkyl halide or sulfonate, such as a 2-morpholinoethyl halide.
Structure Activity Relationship Sar and Ligand Design Principles of 3 2 Morpholinoethyl Oxazolidine 2 One Analogues
Elucidation of Key Structural Determinants for Preclinical Biological Activity
The antibacterial activity of 3-(2-Morpholinoethyl)oxazolidine-2-one analogues is governed by several key structural components. The core oxazolidinone scaffold is composed of distinct regions, often referred to as the A, B, and C rings, each contributing significantly to the molecule's interaction with its biological target, the bacterial ribosome. researchgate.net
The essential structural features for biological activity include:
The A-Ring (Oxazolidinone Ring) : This five-membered heterocyclic ring is the central pharmacophore. rsc.orgrsc.org The (S)-configuration of the substituent at the C5 position is crucial for antibacterial activity. mdpi.comnih.gov Modifications at the C5-acylaminomethyl side chain have been a major focus of SAR studies. While the acetamide (B32628) group of linezolid (B1675486) is effective, research shows that replacing it with other groups, such as hydroxymethyl or 1,2,3-triazole moieties, can maintain or even enhance activity, particularly against resistant strains. nih.govkcl.ac.uk Only smaller, non-polar fragments are generally well-tolerated at this position. kcl.ac.uk
The B-Ring (N-Aryl Substituent) : An N-aryl substituent, typically a phenyl ring, is another critical component. mdpi.comnih.gov A fluorine atom on this ring, as seen in linezolid, has been shown to increase potency and improve bioavailability. researchgate.net
Table 1: Key Structural Determinants and Their Impact on Biological Activity
| Structural Region | Key Feature | Impact on Preclinical Biological Activity | Reference |
|---|---|---|---|
| A-Ring (Oxazolidinone) | (S)-Configuration at C5 | Essential for correct orientation and binding to the ribosome; stereochemistry is critical for activity. | nih.gov |
| A-Ring (C5-Side Chain) | Acetamidomethyl Group | Forms key hydrogen bonds within the ribosomal binding pocket. | nih.gov |
| A-Ring (C5-Side Chain) | Hydroxymethyl or 1,2,3-Triazole Analogues | Can retain or improve potency, especially against strains with Cfr-mediated resistance, due to different binding modes. | nih.gov |
| B-Ring (N-Aryl) | 3-Fluoro Substituent | Generally increases potency and enhances bioavailability. | researchgate.net |
| C-Ring (Para-substituent) | Morpholine (B109124) Ring | Contributes to the overall physicochemical properties and safety profile. | researchgate.net |
| C-Ring (Para-substituent) | Fused Heterocyclic Rings (e.g., Benzoxazinone) | Can significantly increase potency by forming additional interactions with conserved regions of the ribosome. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For oxazolidinone analogues, QSAR studies are instrumental in predicting the potency of novel derivatives before their synthesis, thereby streamlining the drug discovery process. nih.govshd-pub.org.rs
These models are built using a dataset of compounds with known activities and a range of calculated molecular descriptors (e.g., steric, electronic, hydrophobic). nih.gov Methodologies such as Topomer Comparative Molecular Field Analysis (Topomer CoMFA) and Hologram QSAR (HQSAR) have been successfully applied to related oxazolidinone derivatives. nih.gov
A typical QSAR study involves:
Dataset Selection : A series of structurally related oxazolidinone analogues with measured biological activities (e.g., Minimum Inhibitory Concentration, MIC) is compiled.
Descriptor Calculation : 2D and 3D molecular descriptors are calculated for each molecule.
Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the activity. nih.govmdpi.com
Validation : The predictive power of the model is rigorously tested using internal (cross-validation) and external validation techniques. nih.gov Statistically robust models are characterized by high values for the cross-validation coefficient (q²) and the non-cross-validation coefficient (r²). nih.govresearchgate.net
For instance, a QSAR study on 3-pyrimidin-4-yl-oxazolidin-2-one derivatives yielded models with high predictive accuracy, demonstrating the utility of these methods in identifying key structural features that govern inhibitory activity. nih.gov The resulting contour maps from 3D-QSAR models can visualize regions where steric bulk or specific electronic properties (electropositive or electronegative) are favorable or unfavorable for activity, guiding further molecular design. shd-pub.org.rs
Table 2: Example of Statistical Parameters for QSAR Models on Oxazolidinone-Related Heterocycles
| QSAR Method | Cross-Validation Coefficient (q²) | Non-Cross-Validation Coefficient (r²) | Key Finding | Reference |
|---|---|---|---|---|
| Topomer CoMFA | 0.783 | 0.978 | Demonstrated strong correlation between steric/electrostatic fields and biological activity. | nih.gov |
| HQSAR | 0.784 | 0.934 | Highlighted the importance of specific atomic fragments for activity. | nih.gov |
| 2D-QSAR (MLR) | 0.8065 | 0.9128 | Identified key 2D properties influencing inhibitory potency in a related hybrid nucleus. | researchgate.net |
Rational Design and Synthesis of Advanced Analogues Based on SAR Insights
Insights gained from SAR and QSAR studies provide a clear roadmap for the rational design and synthesis of advanced oxazolidinone analogues. rsc.orgnih.gov The primary goals are often to enhance potency, broaden the antibacterial spectrum, and overcome resistance mechanisms. nih.gov
Key strategies in rational design include:
C-Ring Modification : As the morpholine ring is not essential for antibacterial action, it has been a prime target for modification. A series of novel oxazolidinones with diverse fused heteroaryl C-rings have been designed and synthesized. nih.gov For example, an analogue featuring a benzoxazinone (B8607429) C-ring substructure (compound 8c ) showed superior activity compared to linezolid. nih.gov
C5-Side Chain Optimization : Structural modifications of the C5-side chain on the A-ring are also a fruitful approach. Starting from a potent core like the benzoxazinone-oxazolidinone scaffold, further alterations at the C5 position have led to the identification of highly potent compounds (12a, 12b, 12g, 12h ). nih.gov
Conformational Restriction : To improve binding affinity, principles of conformational restriction have been applied. By incorporating a pyrazole (B372694) ring, researchers have synthesized analogues with restricted rotation, leading to a better fit within the ribosomal binding pocket. researchgate.net
These rationally designed molecules are then synthesized and evaluated for their preclinical biological activity, creating an iterative cycle of design, synthesis, and testing that propels the development of superior clinical candidates. nih.gov
Table 3: Examples of Rationally Designed Oxazolidinone Analogues and Their Activity
| Compound | Structural Modification | Reported Biological Activity Improvement | Reference |
|---|---|---|---|
| Compound 8c | Replaced morpholine C-ring with a benzoxazinone C-ring. | Exhibited superior activity compared to linezolid against a panel of Gram-positive and Gram-negative bacteria. | nih.gov |
| Compound 12a | Modification at the C5-side chain of the benzoxazinone scaffold (8c). | Identified as one of several potent compounds derived from the 8c scaffold. Docking models suggest increased potency is due to additional ligand-receptor interactions. | nih.gov |
| TR-700 (Tedizolid) | Replaced the C5-acetamide with a hydroxymethyl group and the C-ring with a substituted pyridine. | Potent activity against linezolid-resistant strains. | nih.gov |
| Fused Pyrazole Analogues | Used a pyrazole ring to restrict conformation. | SAR studies identified potent analogues among a series of fused pyrazole oxazolidinones. | researchgate.net |
Pharmacophore Development and Ligand-Based Design Approaches
Pharmacophore modeling is a cornerstone of ligand-based drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. rsc.org For the this compound class, the pharmacophore is derived from the structures of highly active compounds and their known interactions with the peptidyl transferase center (PTC) of the bacterial ribosome. nih.govresearchgate.net
The key features of the oxazolidinone pharmacophore include:
A Hydrogen Bond Acceptor : The C=O group of the oxazolidinone A-ring.
A Hydrogen Bond Donor/Acceptor Site : The N-H and C=O of the C5-acetamide side chain (or its bioisosteres). nih.gov
An Aromatic/Hydrophobic Region : The N-phenyl B-ring, which engages in hydrophobic interactions within a pocket of the ribosome.
An Additional Hydrophobic/Hydrogen Bonding Region : The C-ring (e.g., morpholine), which occupies another region of the binding site. nih.gov
X-ray co-crystal structures of linezolid bound to the 50S ribosomal subunit have provided invaluable atomic-level detail, revealing that the oxazolidinone core binds to the A-site pocket at the PTC. mdpi.com This structural information allows for the refinement of pharmacophore models and facilitates ligand-based design approaches. By screening virtual libraries for compounds that match the pharmacophore model, researchers can identify novel scaffolds that may possess the desired antibacterial activity, even if they bear little resemblance to the original oxazolidinone structure. This approach accelerates the discovery of new chemical entities for development. researchgate.net
Molecular Mechanism of Action and Target Identification in Preclinical Studies
Investigation of Molecular Binding Sites and Interaction Modes in Biological Systems
The primary molecular target of oxazolidinone antibiotics is the bacterial ribosome, the cellular machinery responsible for protein synthesis. mdpi.comnih.govscirp.orgnih.govresearchgate.netnih.gov Unlike many other classes of antibiotics that target later stages of protein elongation, oxazolidinones are unique in that they inhibit a very early step in this process: the formation of the initiation complex. nih.govresearchgate.netdrugbank.com
Extensive research, including X-ray co-crystal structures, has identified the precise binding site of oxazolidinones on the 50S ribosomal subunit. mdpi.com They bind to the A-site pocket at the peptidyl transferase center (PTC), a critical region within the 23S rRNA component of the 50S subunit. mdpi.comresearchgate.netnih.gov This binding interaction perturbs the conformation of the PTC, creating a non-productive state for peptide bond formation. mdpi.comnih.gov Specifically, the presence of the oxazolidinone molecule interferes with the correct positioning of the initiator tRNA, N-formylmethionyl-tRNA (tRNAfMet), thereby preventing the formation of a functional 70S initiation complex. mdpi.comresearchgate.net
The interaction of oxazolidinones with both the 16S rRNA of the small 30S subunit and the 23S rRNA of the large 50S subunit has been suggested by crosslinking experiments. researchgate.net The binding pocket is constituted by several RNA residues, and the binding of the oxazolidinone stabilizes a specific conformation of at least one of these residues, U2585Ec, which is unfavorable for the catalytic activity of the ribosome. mdpi.com
| Binding Site Characteristics of Oxazolidinones | |
| Primary Target | Bacterial Ribosome |
| Ribosomal Subunit | 50S |
| Specific Location | Peptidyl Transferase Center (PTC) of the 23S rRNA |
| Interaction Mode | Binds to the A-site pocket, preventing proper tRNA positioning |
| Key Residue Interaction | Stabilizes a non-productive conformation of U2585Ec |
Receptor Binding Affinity and Signal Transduction Pathway Studies (Preclinical)
In the context of oxazolidinones' antibacterial action, the "receptor" is the bacterial ribosome. The binding affinity of these compounds for the ribosomal target is a key determinant of their potency. While specific binding affinity constants (like K_d values) for 3-(2-Morpholinoethyl)oxazolidine-2-one are not publicly documented, the high efficacy of clinically used oxazolidinones suggests a strong and specific interaction with the ribosomal binding site.
There is no substantial evidence from preclinical studies to suggest that the antibacterial mechanism of oxazolidinones involves direct interaction with or modulation of classical signal transduction pathways in either bacterial or mammalian cells. Their selective toxicity is derived from their specific binding to the bacterial ribosome, with significantly less affinity for eukaryotic ribosomes. mdpi.com
Cellular Uptake, Intracellular Distribution, and Efflux Mechanism Research (In Vitro)
The ability of an antibiotic to reach its intracellular target is crucial for its efficacy. For oxazolidinones, this involves passage across the bacterial cell wall and membrane. While detailed studies on the cellular uptake, distribution, and efflux of this compound are not available, research on other molecules containing a morpholino group can offer some general insights. For instance, phosphorodiamidate morpholino oligomers (PMOs), though chemically distinct from oxazolidinones, are neutral molecules whose cellular uptake has been studied. nih.govnih.gov The uptake of neutral PMOs can be cell-type dependent and may involve specific, energy-dependent transport mechanisms. nih.gov Conjugation of PMOs to arginine-rich peptides has been shown to significantly enhance their cellular uptake. nih.gov
Mechanistic Studies in Cellular Models (e.g., Specific Cell Lines)
The antibacterial activity of oxazolidinones has been confirmed in various cellular models, primarily using clinically relevant bacterial strains. In vivo studies within susceptible bacterial strains, such as Escherichia coli, have demonstrated the inhibition of protein synthesis upon exposure to oxazolidinones. drugbank.com
Preclinical Pharmacological and Biological Evaluation in Non Human Models
Assessment of Biological Efficacy in In Vitro Cell-Based Assays
No specific in vitro cell-based assay results for 3-(2-Morpholinoethyl)oxazolidine-2-one were found in the available literature.
Evaluation of Efficacy in Relevant In Vivo Animal Models (Non-Human)
No data from in vivo animal studies for this compound could be located.
Model Selection and Justification for Specific Research Aims
There are no published studies justifying the selection of specific animal models for evaluating this compound.
Dose-Response Relationships and Efficacy Parameters in Non-Human Animal Studies
No dose-response or efficacy parameter data from animal studies for this compound are available in the public record.
Selectivity and Specificity Profiling against Related Biological Targets
There is no information available regarding the selectivity and specificity profile of this compound against any biological targets.
Investigation of Potential for Resistance Development in Preclinical Pathogen Models
No studies investigating the potential for resistance development to this compound in preclinical pathogen models were identified.
Preclinical Pharmacokinetics and Biotransformation Studies
Absorption, Distribution, and Excretion (ADME) Characteristics in Preclinical Species
Based on the general characteristics of oxazolidinone-class compounds, 3-(2-Morpholinoethyl)oxazolidine-2-one is anticipated to exhibit favorable absorption, distribution, and excretion properties in preclinical models. Oxazolidinones as a class are known for their good oral bioavailability. For instance, linezolid (B1675486) is rapidly and extensively absorbed after oral administration, with a bioavailability of approximately 100%. nih.gov
The morpholine (B109124) moiety is a common feature in many approved drugs and is often incorporated to improve physicochemical and pharmacokinetic properties. nih.gov Its presence in this compound is likely to influence the compound's solubility and membrane permeability, which are key determinants of its ADME profile. It is expected that the compound would be well-distributed into various tissues. The excretion of oxazolidinones and their metabolites typically occurs through both renal and fecal routes. nih.gov
Table 1: Predicted ADME Characteristics of this compound in Preclinical Species
| Pharmacokinetic Parameter | Predicted Characteristic | Basis for Prediction |
| Absorption | High oral bioavailability | Characteristic of the oxazolidinone class of compounds. nih.govresearchgate.net |
| Distribution | Good tissue penetration | General property of many oxazolidinones and morpholine-containing drugs. nih.govresearchgate.net |
| Metabolism | Primarily hepatic | The liver is the main site of drug metabolism. |
| Excretion | Renal and non-renal pathways | Common for oxazolidinone antibiotics like linezolid. bohrium.com |
Identification and Characterization of Metabolites and Metabolic Pathways (In Vitro and In Vivo Preclinical)
The biotransformation of this compound is expected to primarily involve oxidation of the morpholine ring. This is a common metabolic pathway for morpholine-containing compounds and has been observed for the oxazolidinone antibiotic linezolid. nih.gov
Potential metabolic pathways for this compound include:
Oxidation of the Morpholine Ring: This can lead to the formation of two inactive ring-opened carboxylic acid metabolites: an aminoethoxyacetic acid metabolite and a hydroxyethyl glycine metabolite. nih.gov
N-Oxidation: The nitrogen atom of the morpholine ring is a potential site for oxidation, forming an N-oxide metabolite. acs.orgmmv.org
Dealkylation: Cleavage of the ethyl linker between the morpholine and oxazolidinone rings could occur. acs.orgmmv.org
Hydroxylation: The morpholine ring can undergo hydroxylation at the carbon atom adjacent to the nitrogen. researchgate.net This can be followed by ring cleavage. researchgate.net
In vitro studies using liver microsomes and hepatocytes from preclinical species such as rats, dogs, and monkeys would be instrumental in identifying these potential metabolites. Subsequent in vivo studies in these species would then confirm the presence of these metabolites in circulation and excreta.
Table 2: Potential Metabolites of this compound
| Metabolite Type | Proposed Structure/Description | Metabolic Reaction |
| Metabolite 1 | Aminoethoxyacetic acid derivative | Oxidation and cleavage of the morpholine ring |
| Metabolite 2 | Hydroxyethyl glycine derivative | Oxidation and cleavage of the morpholine ring |
| Metabolite 3 | Morpholine N-oxide | N-oxidation of the morpholine nitrogen |
| Metabolite 4 | Hydroxylated morpholine derivative | C-hydroxylation of the morpholine ring |
Enzyme Kinetics of Metabolic Transformation and Isoenzyme Involvement (e.g., Cytochrome P450)
The metabolic reactions described above are typically catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov For compounds containing a morpholine ring, CYP enzymes are known to be involved in their metabolism. nih.govnih.gov For instance, the metabolism of the antimalarial drug OZ439, which contains a morpholine moiety, is primarily mediated by CYP3A4. acs.orgmmv.org
Quantum chemical studies have suggested that the hydroxylation of the morpholine ring by CYPs occurs at the α-carbon next to the nitrogen through a hydrogen atom abstraction and rebound mechanism. researchgate.net The cleavage of the C-N bond is often the rate-determining step in this metabolic process. researchgate.net
While the specific CYP isozymes involved in the metabolism of this compound have not been identified, it is plausible that multiple isoforms could contribute to its biotransformation. Reaction phenotyping studies using a panel of recombinant human CYP enzymes would be necessary to identify the specific isozymes responsible for its metabolism.
Implications of Preclinical Metabolism for Compound Design and Optimization
Understanding the preclinical metabolism of this compound has significant implications for its further development and the design of new, improved analogs. The morpholine ring, while often conferring favorable pharmacokinetic properties, can also be a site of metabolic liability. nih.gov
If the primary route of metabolism involves the morpholine ring, leading to rapid clearance or the formation of undesirable metabolites, medicinal chemists could explore several strategies to enhance metabolic stability. These could include:
Introduction of steric hindrance: Placing bulky substituents near the sites of metabolic attack on the morpholine ring could hinder enzyme access.
Bioisosteric replacement: Replacing the morpholine ring with other heterocyclic systems that are less prone to metabolic degradation could be considered.
Blocking metabolic sites: The introduction of atoms or groups, such as fluorine, at positions susceptible to oxidation can block metabolic pathways.
A thorough understanding of the metabolic pathways and the enzymes involved is therefore crucial for guiding the design of next-generation compounds with optimized pharmacokinetic profiles and enhanced therapeutic potential.
Computational and Theoretical Chemistry Applications in Research
Molecular Docking and Ligand-Protein Interaction Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is crucial in drug discovery for predicting how a ligand, such as 3-(2-Morpholinoethyl)oxazolidine-2-one, might interact with a biological target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most stable binding mode. nih.govunibas.ch
While specific docking studies on this compound are not detailed in the provided results, the general methodology is widely applied to the oxazolidinone class. nih.gov For a hypothetical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. The simulation would then explore various interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For instance, the oxygen atoms of the morpholine (B109124) and oxazolidinone rings could act as hydrogen bond acceptors, while the ethyl chain provides a degree of flexibility, allowing the molecule to adopt a favorable conformation within the binding pocket.
A typical output from such a study would include the predicted binding energy and a visual representation of the ligand-protein complex, highlighting key interactions.
Table 1: Hypothetical Key Interaction Data from Molecular Docking
| Interacting Residue (Protein) | Interaction Type | Atom(s) in this compound |
|---|---|---|
| Aspartic Acid | Hydrogen Bond | Morpholine Nitrogen |
| Serine | Hydrogen Bond | Oxazolidinone Carbonyl Oxygen |
| Leucine | Hydrophobic | Ethyl Chain |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. semanticscholar.orgnih.gov Methods like Density Functional Theory (DFT) can provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding a molecule's chemical behavior. nih.gov
For this compound, these calculations can predict sites susceptible to nucleophilic or electrophilic attack. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. nih.gov
A Molecular Electrostatic Potential (MEP) map can also be generated, which visually represents the charge distribution. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, such as around the carbonyl and ether oxygen atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecules by simulating their motion over time. nih.gov This technique is invaluable for studying the conformational flexibility of molecules like this compound and the dynamics of its interaction with a protein target. rsc.org An MD simulation calculates the forces between atoms and uses these forces to predict their movements, offering insights into how the molecule explores different shapes (conformations) and how its binding to a protein evolves over time. nih.govunito.it
The flexibility of the morpholinoethyl side chain is a key feature that can be explored with MD simulations. By simulating the molecule in different environments (e.g., in water or a non-polar solvent), researchers can understand how its conformation adapts. unito.it When studying a ligand-protein complex, MD simulations can reveal the stability of the binding pose predicted by docking, showing how the interactions change over the simulation time. nih.gov Important metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's or complex's structure, and the Radius of Gyration (Rgyr), which describes its compactness. nih.gov
In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening, or virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is much faster and more cost-effective than traditional high-throughput screening. Starting with a lead compound like this compound, a virtual library of novel analogues can be designed by systematically modifying its chemical structure.
For example, the morpholine ring could be replaced with other heterocyclic systems, or substituents could be added to the oxazolidinone ring. These newly designed virtual compounds can then be rapidly screened using molecular docking and other computational filters to predict their binding affinity and other desirable properties. This process helps prioritize which new compounds should be synthesized and tested in the laboratory, streamlining the drug discovery pipeline. The discovery of novel chemotypes for specific receptors often benefits from this type of guided exploration. nih.gov
Table 4: Example of a Virtual Library Design Strategy
| Scaffold | R1 Substituent (on Oxazolidinone) | R2 Substituent (on Morpholine) | Goal of Modification |
|---|---|---|---|
| This compound | -H | -H | Baseline Compound |
| This compound | -CH3 | -H | Explore effect of steric bulk near the core |
| This compound | -F | -H | Investigate impact of electron-withdrawing groups |
| 3-(2-Piperidinylethyl)oxazolidine-2-one | -H | - | Assess influence of a different heterocycle |
Advanced Analytical Methodologies for Research Characterization Beyond Basic Identification
High-Resolution Mass Spectrometry for Complex Mixture Analysis and Metabolite Identification in Biological Samples
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-(2-Morpholinoethyl)oxazolidine-2-one, particularly within complex biological matrices. Techniques such as Time-of-Flight (TOF) or Orbitrap-based mass spectrometry provide exceptional mass accuracy, typically below 5 parts per million (ppm). This precision allows for the determination of the elemental composition of the parent compound and its potential metabolites, significantly enhancing confidence in their identification.
In a research setting, if this compound were incubated with liver microsomes or administered to a preclinical model, HRMS coupled with liquid chromatography (LC-HRMS) would be the method of choice for metabolite profiling. The high resolution enables the differentiation of the target compound and its metabolites from endogenous matrix components, even with minute mass differences.
Illustrative Metabolite Identification using LC-HRMS
The following table illustrates hypothetical metabolites of this compound that could be identified in a preclinical biological sample. The exact mass measurements provided by HRMS are crucial for proposing the elemental composition and, consequently, the metabolic transformation.
| Hypothetical Metabolite | Proposed Transformation | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| M1 | N-Oxidation of morpholine (B109124) ring | 216.1110 | 216.1105 | -2.3 |
| M2 | Hydroxylation of morpholine ring | 216.1110 | 216.1114 | 1.9 |
| M3 | Opening of oxazolidinone ring | 218.1266 | 218.1271 | 2.3 |
| M4 | Dealkylation (loss of morpholinoethyl group) | 87.0320 | 87.0318 | -2.3 |
This table is for illustrative purposes only and represents the type of data generated in a hypothetical HRMS experiment.
Advanced Spectroscopic Techniques for Mechanistic Studies
To understand the structural dynamics and conformational preferences of this compound, advanced spectroscopic techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond simple 1H and 13C NMR for structural confirmation, advanced NMR experiments provide deeper insights. Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations between protons, offering clues about the molecule's preferred conformation in solution. Furthermore, variable temperature NMR studies could provide information on the rotational barriers and dynamic processes within the molecule, such as the inversion of the morpholine ring.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for analyzing the conformation of chiral molecules. If this compound were synthesized as a single enantiomer, CD spectroscopy could be used to confirm its stereochemical purity and study its conformational changes upon interaction with biological macromolecules, such as proteins or nucleic acids. Even for an achiral molecule, induced CD signals can be observed upon binding to a chiral environment, providing valuable information about the binding event.
Chromatographic Separations for Isomer Resolution and Purity Assessment in Research Samples
Chromatography is fundamental to assessing the purity of research samples of this compound and for separating it from starting materials, byproducts, or potential isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for purity assessment. A high-purity reference standard of this compound would be used to develop a stability-indicating method capable of resolving the parent compound from its degradation products.
Chiral Chromatography: If the synthesis of this compound could result in stereoisomers (for instance, if a chiral center were introduced), chiral HPLC would be essential for their separation and quantification. This would involve screening various chiral stationary phases (CSPs) to achieve baseline resolution of the enantiomers or diastereomers.
Supercritical Fluid Chromatography (SFC): SFC is an alternative that often provides faster separations and is a greener technique than traditional HPLC. It can be particularly effective for preparative separations to isolate pure isomers for further study.
Bioanalytical Method Development for Quantification in Preclinical Biological Matrices
For preclinical research, a robust and validated bioanalytical method is required to quantify this compound in biological matrices like plasma, blood, and tissue homogenates. The development of such a method is a critical step in understanding the compound's behavior in a biological system.
The gold standard for quantification in bioanalysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and selectivity. A typical method development would involve:
Selection of a suitable internal standard: Often a stable isotope-labeled version of the analyte or a close structural analog.
Optimization of mass spectrometric conditions: This includes finding the optimal precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.
Development of an efficient sample extraction procedure: Such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences.
Chromatographic optimization: To ensure separation from any interfering components.
The method would then be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Illustrative LC-MS/MS Parameters
| Parameter | This compound | Internal Standard (Hypothetical) |
| Precursor Ion (m/z) | 201.12 | 206.15 (d4-labeled) |
| Product Ion (m/z) | 114.09 | 118.11 |
| Collision Energy (eV) | 15 | 15 |
| Retention Time (min) | 2.8 | 2.8 |
This table is for illustrative purposes only.
Advanced Imaging Techniques for In Vitro and In Vivo (Non-Human) Distribution Studies
To visualize the distribution of this compound, advanced imaging techniques can be employed. These methods typically require modification of the parent molecule to incorporate a reporter moiety.
Fluorescence Microscopy: By synthesizing a fluorescently-labeled analog of this compound, its uptake and subcellular localization could be studied in vitro in cultured cells.
Positron Emission Tomography (PET): For in vivo studies in preclinical models, a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) could be incorporated into the structure of this compound. This would allow for non-invasive, whole-body imaging of the compound's distribution, accumulation in specific organs, and clearance over time. The synthesis of such a radiotracer is a complex process but provides invaluable data on the molecule's disposition in a living organism.
These advanced imaging studies provide a spatial and temporal understanding of the compound's behavior that cannot be obtained through analysis of biological fluids alone.
Emerging Research Areas and Future Perspectives for 3 2 Morpholinoethyl Oxazolidine 2 One Research
Exploration of Novel Biological Applications and Unconventional Mechanisms
The oxazolidinone scaffold is a cornerstone of several clinically significant antibacterial agents. nih.govnih.gov Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov This established activity provides a strong foundation for exploring the potential of 3-(2-Morpholinoethyl)oxazolidine-2-one and its derivatives against a wider range of pathogens. Future research could focus on synthesizing and screening new hybrid molecules that combine the oxazolidinone core with other pharmacophores to create agents with enhanced potency or a broader spectrum of activity. nih.gov
Beyond conventional antibacterial action, the morpholine (B109124) moiety itself is a recognized pharmacophore present in numerous approved drugs, including those targeting the central nervous system (CNS). acs.org This suggests that derivatives of this compound could be investigated for neurological or other therapeutic applications. The morpholine ring is known to improve physicochemical properties such as aqueous solubility and bioavailability, which are crucial for drug development. researchgate.net
Furthermore, research into unconventional mechanisms of action is a key area for future exploration. While the primary target of oxazolidinones is well-understood, the potential for secondary or alternative mechanisms remains an open question. For instance, some oxazolidinone derivatives have been investigated for their activity against bacterial virulence factors, such as quorum sensing, which could offer a strategy to combat infections without exerting direct bactericidal pressure that can lead to resistance. nih.gov Investigations into how the morpholinoethyl side chain might influence target binding or cellular uptake could reveal novel structure-activity relationships and lead to the design of more sophisticated therapeutic agents.
The following table summarizes the known biological activities of related oxazolidinone and morpholine derivatives, suggesting potential areas of investigation for this compound.
| Compound Class | Known Biological Activities | Potential for this compound |
| Oxazolidinones | Antibacterial (protein synthesis inhibition), Antifungal, Anticancer nih.govresearchgate.net | Development of new antibacterial agents with improved properties. |
| Morpholine Derivatives | CNS activity (anxiolytics, antidepressants), Anticancer, Anti-inflammatory acs.orgresearchgate.netrsc.org | Exploration of neurological and other therapeutic applications. |
| Thiazolidinones (structurally related) | Antifungal, Cytotoxic nih.gov | Investigation of antifungal and cytotoxic potential. |
Integration with Advanced Drug Delivery Systems (Research and Formulation Aspects)
The development of advanced drug delivery systems is crucial for optimizing the therapeutic efficacy of bioactive compounds. For this compound, research into novel formulation strategies could address challenges such as targeted delivery and controlled release. The presence of the morpholine group suggests that stimuli-responsive polymers could be a particularly fruitful area of investigation. nih.gov For example, polymers containing morpholine moieties can exhibit pH-sensitive swelling behavior, making them suitable for creating "smart" hydrogels that release their payload in specific physiological environments, such as the acidic microenvironment of a tumor. nih.gov
Furthermore, the field of nanotechnology offers exciting possibilities for the delivery of oxazolidinone-based drugs. Encapsulating this compound or its derivatives within nanoparticles, such as those made from poly(2-oxazoline)s, could enhance their pharmacokinetic profiles, improve their ability to cross biological barriers like the blood-brain barrier, and reduce systemic toxicity. nih.gov Research in this area would involve the synthesis and characterization of these nanoparticle formulations, followed by in vitro and in vivo studies to evaluate their drug release kinetics and therapeutic efficacy.
The table below outlines potential drug delivery strategies for this compound based on the properties of its structural components.
| Delivery System | Rationale for this compound | Research Focus |
| pH-Responsive Hydrogels | The morpholine moiety can impart pH sensitivity. nih.gov | Synthesis of crosslinked polymers and evaluation of swelling kinetics and drug release at different pH values. |
| Poly(2-oxazoline) Nanoparticles | Poly(2-oxazoline)s are biocompatible and can improve CNS pharmacokinetics. nih.gov | Formulation of the compound in block copolymer micelles and assessment of therapeutic potential and toxicity. |
| Supramolecular Hydrogels | Peptides containing an oxazolidinone moiety can form hydrogels. nih.gov | Design of self-assembling systems for sustained release. |
Development of High-Throughput Screening Assays for Compound Discovery and Optimization
High-throughput screening (HTS) is a powerful tool for discovering new bioactive molecules and optimizing lead compounds. asinex.com The development of robust and efficient HTS assays is essential for exploring the full therapeutic potential of the this compound scaffold. Future research in this area could focus on several key aspects.
Firstly, assays could be designed to screen libraries of this compound derivatives for activity against a wide range of biological targets. This could include not only various bacterial and fungal strains but also specific enzymes or receptors implicated in other diseases. For example, given the structural similarities to compounds with known anticancer activity, HTS assays against various cancer cell lines could be a promising avenue. rsc.org
Secondly, HTS can be employed to identify compounds that modulate the activity of this compound or its derivatives. This could lead to the discovery of synergistic drug combinations that enhance therapeutic efficacy or overcome resistance mechanisms.
The following table details potential HTS assay formats that could be developed for the discovery and optimization of compounds based on the this compound structure.
| Assay Type | Target | Purpose |
| Cell-based Assays | Cancer cell lines (e.g., HepG2) rsc.org | Identify derivatives with cytotoxic or anti-proliferative activity. |
| Microbial Growth Inhibition Assays | Pathogenic bacteria and fungi nih.gov | Screen for novel antimicrobial agents. |
| Target-based Assays | Specific enzymes or receptors | Elucidate mechanisms of action and identify compounds with novel biological activities. |
Opportunities in Chemical Biology, Materials Science, and Catalysis Applications
The unique chemical structure of this compound also presents opportunities in fields beyond traditional pharmacology, including chemical biology, materials science, and catalysis.
In chemical biology , the oxazolidinone ring is a well-established chiral auxiliary, used to control the stereochemistry of chemical reactions. sigmaaldrich.com The specific structure of this compound could be exploited in asymmetric synthesis to produce enantiomerically pure compounds for various applications. nih.govmdpi.com
In materials science , both the oxazolidinone and morpholine moieties can serve as valuable building blocks for the creation of novel polymers with unique properties. e3s-conferences.orgresearchgate.net Poly-2-oxazolidones, for instance, are a class of polymers known for their thermal stability. researchgate.net The incorporation of the morpholinoethyl group could introduce additional functionalities, such as water solubility or pH-responsiveness, leading to the development of advanced materials for biomedical or industrial applications. nih.govmdpi.com
In the field of catalysis , while there is no direct evidence of this compound itself acting as a catalyst, the broader class of oxazolidinones has been explored in the context of bifunctional phase-transfer catalysts for the synthesis of other heterocyclic compounds. nih.gov The nitrogen atoms in the morpholine ring could potentially act as a ligand for metal catalysts, suggesting that derivatives of this compound could be designed as novel catalysts or catalyst precursors.
The table below summarizes the potential applications of this compound in these emerging fields.
| Field | Potential Application | Rationale |
| Chemical Biology | Chiral auxiliary in asymmetric synthesis. sigmaaldrich.com | The rigid oxazolidinone ring can control the stereochemical outcome of reactions. |
| Materials Science | Monomer for the synthesis of functional polymers. e3s-conferences.orgresearchgate.net | The oxazolidinone provides thermal stability, while the morpholine can impart hydrophilicity and stimuli-responsiveness. |
| Catalysis | Ligand for metal catalysts or precursor for organocatalysts. nih.gov | The nitrogen atoms can coordinate with metal centers or be part of a bifunctional catalyst structure. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2-Morpholinoethyl)oxazolidine-2-one?
- Methodology :
- Route 1 : React 2-aminoethanol derivatives with diethoxycarbonyl sources (e.g., diethyl oxalate) under solvent-free conditions at 0°C, followed by gradual warming to room temperature to minimize side reactions .
- Route 2 : Use trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (TFE) as a solvent system for coupling reactions involving morpholinoethyl-substituted intermediates, achieving yields up to 48% .
- Key characterization : Confirm product identity via / NMR (e.g., morpholinoethyl proton signals at δ 2.4–3.5 ppm) and LCMS (e.g., [M+H]+ peaks in the 490–500 m/z range) .
Q. How is this compound typically characterized in academic studies?
- Methodology :
- Spectroscopy : Use NMR to identify morpholinoethyl protons (δ 2.4–3.5 ppm) and oxazolidinone carbonyl signals (δ 160–170 ppm in NMR). LCMS (ESI+) confirms molecular weight .
- Chromatography : HPLC with UV detection (λ~280 nm) monitors purity, while IR spectroscopy verifies carbonyl stretches (~1700 cm) .
- Advanced techniques : High-resolution mass spectrometry (HRMS) validates exact mass for novel derivatives .
Advanced Research Questions
Q. How can synthesis protocols for this compound be optimized to reduce byproducts?
- Methodology :
- Temperature control : Avoid high temperatures (>85°C) to prevent decomposition; instead, use stepwise warming (0°C → RT) .
- Solvent-free conditions : Eliminate solvent effects by direct mixing of reagents, improving reaction efficiency and reducing competing pathways .
- Reagent stoichiometry : Optimize molar ratios (e.g., 1:1.2 for amine:carbonyl precursor) via kinetic studies .
- Validation : Monitor reaction progress by TLC/HPLC and isolate intermediates (e.g., oxamide byproducts) for structural analysis .
Q. How should researchers address contradictory spectral data for this compound derivatives?
- Methodology :
- Comparative analysis : Cross-reference NMR/LCMS data with published analogs (e.g., compounds in and ) .
- 2D NMR : Use HSQC and HMBC to resolve ambiguous coupling or overlapping signals, particularly for morpholinoethyl and oxazolidinone moieties .
- Computational validation : Perform DFT calculations to predict chemical shifts and compare with experimental data .
Q. What strategies are effective for studying the hydrolytic stability of this compound in biological buffers?
- Methodology :
- Stability assays : Incubate the compound in PBS (pH 7.4) at 37°C, sampling at intervals (0, 6, 12, 24 h). Analyze degradation via HPLC .
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the oxazolidinone ring to enhance stability against hydrolysis .
- Kinetic modeling : Use pseudo-first-order kinetics to calculate half-life () and identify degradation pathways .
Q. How can computational methods predict the biological activity of this compound analogs?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., nicotinamide phosphoribosyltransferase) based on morpholinoethyl and oxazolidinone pharmacophores .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bonding capacity to predict activity trends .
- MD simulations : Perform 100-ns trajectories to assess binding stability in solvated systems .
Data Contradiction & Reproducibility
Q. How to resolve discrepancies in reported biological activity for morpholinoethyl-oxazolidinone derivatives?
- Methodology :
- Replicate assays : Repeat enzyme inhibition studies (e.g., IC) under standardized conditions (buffer pH, temperature) .
- Structural verification : Re-characterize disputed compounds via X-ray crystallography (e.g., crystalline forms in ) to confirm stereochemistry .
- Meta-analysis : Compare datasets across studies (e.g., vs. 4) to identify confounding variables (e.g., cell line differences) .
Categorization Guidelines
- Basic : Focus on synthesis, characterization, and foundational analytical techniques.
- Advanced : Emphasize optimization, stability, computational modeling, and resolving data conflicts.
- Excluded : Commercial synthesis, pricing, or industrial-scale processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
